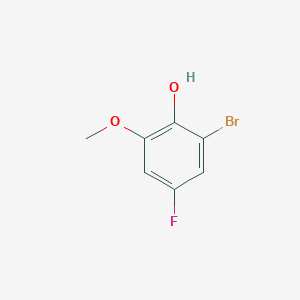

2-Bromo-4-fluoro-6-methoxyphenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6BrFO2 |

|---|---|

Molecular Weight |

221.02 g/mol |

IUPAC Name |

2-bromo-4-fluoro-6-methoxyphenol |

InChI |

InChI=1S/C7H6BrFO2/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3,10H,1H3 |

InChI Key |

GTIRYDMXHBDLPF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)F)Br)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 4 Fluoro 6 Methoxyphenol and Analogous Structures

Strategies for Regioselective Bromination of Phenolic Scaffolds

The hydroxyl group of a phenol (B47542) is a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions. byjus.comlibretexts.org This high reactivity can often lead to multiple substitutions, making the selective synthesis of monobrominated phenols a significant challenge. nih.gov Consequently, various strategies have been developed to achieve high regioselectivity.

Electrophilic aromatic bromination is the fundamental reaction for introducing a bromine atom onto the benzene (B151609) ring. nih.gov The mechanism involves the generation of a strong electrophile, which attacks the electron-rich aromatic ring to form a carbocation intermediate known as an arenium ion or sigma complex. libretexts.orglibretexts.org This intermediate is stabilized by resonance, with the positive charge delocalized across the ring. youtube.com In the final step, a proton is removed from the carbon atom bearing the new substituent, restoring the ring's aromaticity. libretexts.org For highly activated rings like phenols, milder brominating agents can be used, often without the need for a Lewis acid catalyst. byjus.com

The choice of solvent plays a critical role. Polar solvents can facilitate the polarization of the bromine molecule, enhancing its electrophilicity and leading to faster, often less selective, reactions. khanacademy.orgyoutube.com For instance, reacting phenol with bromine in a polar solvent like water results in the rapid formation of a white precipitate, 2,4,6-tribromophenol. byjus.comchemguide.co.uk In contrast, using a non-polar solvent such as carbon disulfide (CS2) or carbon tetrachloride (CCl4) at low temperatures can favor the formation of monobrominated products. byjus.comyoutube.com

Studies investigating the bromination of phenol with systems like KBr-KBrO₃ and N-Bromosuccinimide (NBS)-KBr across a pH range of 3 to 10 have shown that reaction rates decrease significantly as the pH increases from acidic to basic conditions. chemrxiv.orgresearchgate.net The optimal reactivity was observed in acidic media, specifically pH 3 for the KBr-KBrO₃ system and pH 4 for the NBS-KBr system. chemrxiv.orgresearchgate.net Furthermore, the activation energy for the bromination tends to increase linearly with pH, indicating a higher energy barrier for the reaction under less acidic conditions. chemrxiv.orgresearchgate.net This is because the concentration of the more potent electrophilic species is higher at lower pH values.

Oxidative bromination is an approach where a bromide ion (from a salt like KBr) is oxidized in situ to generate an electrophilic bromine species. nih.gov This method avoids the direct use of hazardous molecular bromine. chemrxiv.org A variety of oxidizing agents have been employed for this purpose.

Common systems include:

Hydrogen Peroxide (H₂O₂): Used in conjunction with HBr or KBr, H₂O₂ serves as a clean oxidant. google.comnih.gov

Potassium Bromate (KBrO₃): This, in combination with KBr, provides a source of electrophilic bromine, particularly under acidic conditions. chemrxiv.org

Hypervalent Iodine Reagents: Reagents like (diacetoxyiodo)benzene (B116549) (PIDA) can oxidize bromide salts, such as AlBr₃, to generate a "Br⁺" equivalent for the efficient bromination of phenols under mild conditions. nih.gov

Sulfoxides: Dimethyl sulfoxide (B87167) (DMSO) is commonly used, but can be replaced with bulkier sulfoxides to improve regioselectivity. chemistryviews.org

A comparative study on bromination kinetics found that a system using N-Bromosuccinimide (NBS) and KBr exhibited significantly faster reaction rates compared to a KBr-KBrO₃ system across the tested pH range. chemrxiv.org Another efficient method involves using PIDA in combination with aluminum tribromide (AlBr₃), where PIDA oxidizes the bromine atoms of AlBr₃. nih.gov

Achieving selective bromination at the ortho position (adjacent to the hydroxyl group) is particularly valuable but challenging. Several methods have been developed to direct the substitution to this position.

One effective protocol involves the use of N-Bromosuccinimide (NBS) in ACS-grade methanol (B129727). This system allows for the mono-ortho-bromination of various para-substituted phenols in short reaction times (15–20 minutes) with high yields (>86%). nih.govmdpi.com The presence of a catalytic amount (10 mol %) of para-Toluenesulfonic acid (p-TsOH) is crucial for achieving excellent selectivity. nih.govmdpi.com It is proposed that the p-TsOH may conjugate with the phenolic oxygen, directing the bromination to the ortho position. mdpi.com

Another approach utilizes amines to direct ortho-bromination. The addition of primary or secondary amines, particularly bulky ones like diisopropylamine, to a reaction of phenol with NBS in dichloromethane (B109758) can catalytically promote selective ortho-dibromination. oup.com For 2-substituted phenols, this method can be adapted for selective mono-bromination at the available ortho position. oup.com

Tandem reactions, where multiple bond-forming events occur in a single operation, offer efficiency in synthesis. While direct tandem hydroxylation/bromination is less common, sequential one-pot procedures achieve a similar outcome. A notable method involves the sequential dibromination and dearomatization of 2-methoxyphenols using N-Bromosuccinimide (NBS). researchgate.net This approach first introduces bromine atoms onto the aromatic ring, followed by an oxidative dearomatization using NBS as the oxidant, converting the substituted phenol into a bromo-substituted ortho-quinone monoacetal in a single operation. researchgate.net The enzymatic hydroxylation of aromatic compounds, which involves superoxide (B77818) anions, represents another pathway for introducing hydroxyl groups, which could then be followed by a separate bromination step. nih.gov

Electrophilic Aromatic Bromination: Mechanistic and Synthetic Aspects

Introduction and Manipulation of Fluorine and Methoxy (B1213986) Moieties

The introduction of a fluorine atom often involves either electrophilic or nucleophilic fluorination reactions or by starting with a pre-fluorinated building block. researchgate.net The replacement of a hydroxyl or methoxy group with fluorine is a common bioisosteric replacement in medicinal chemistry, often leading to an increase in lipophilicity. chemrxiv.org

A methoxy group is typically introduced via a Williamson ether synthesis, where a phenol is deprotonated with a base (like potassium carbonate) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, such as iodomethane (B122720) (methyl iodide). chemicalbook.com For example, 2-Bromo-4-fluoroanisole can be synthesized from 2-Bromo-4-fluorophenol by reacting it with iodomethane in the presence of potassium carbonate in acetone. chemicalbook.com

Alternatively, more complex fluorine- and methoxy-containing groups can be synthesized. For instance, a difluoro(methoxy)methyl group (CF₂OCH₃) can be introduced into an aromatic ring through the fluorodesulfurization of thionoesters using reagents like DAST (diethylaminosulfur trifluoride) in the presence of a tin chloride catalyst. nuph.edu.uanuph.edu.ua

Precursor Synthesis and Directed Fluorination Strategies

The synthesis of fluorinated aromatic compounds is of significant interest due to the unique properties that fluorine atoms impart on molecules, such as enhanced metabolic stability and bioavailability. mdpi.com The introduction of a fluorine atom onto a phenolic precursor is a key step in synthesizing compounds like 2-Bromo-4-fluoro-6-methoxyphenol.

Directed fluorination strategies often employ a directing group to control the site of fluorination on the aromatic ring. While the hydroxyl group of a phenol is a powerful ortho-, para-director for electrophilic substitution, achieving high selectivity can be challenging. rsc.org To overcome this, removable directing groups can be installed on the phenolic oxygen. For instance, a 2-pyridyloxy group has been used as an auxiliary to direct the C–H bond fluorination of phenols with high site-selectivity. acs.org

Another approach involves the dearomatization of phenols. I(I)/I(III) catalysis has been utilized for the para-selective fluorination of phenols, guiding a fluoride (B91410) nucleophile to the C4 position to generate fluorinated cyclohexadienones. nih.govrsc.org This method provides a pathway to access fluorinated cyclic compounds that can be precursors to fully aromatic fluorophenols.

Modern electrophilic fluorinating agents like Selectfluor®, in combination with various catalytic systems, have expanded the toolkit for site-selective fluorination of complex molecules. mdpi.com The choice of precursor is crucial; for instance, starting with a substituted phenol allows for late-stage fluorination, a valuable strategy in medicinal chemistry.

Table 1: Directed Fluorination Strategies for Phenolic Compounds

| Strategy | Reagents/Catalyst | Selectivity | Key Features |

|---|---|---|---|

| Removable Directing Group | 2-pyridyloxy auxiliary, Palladium catalyst | Site-selective C-H fluorination | Allows for precise control over the position of fluorination. acs.org |

| Dearomative Fluorination | I(I)/I(III) catalysis | Highly para-selective | Generates fluorinated cyclohexadienones from phenols. nih.govrsc.org |

Regioselective Methoxy Group Installation and Etherification

The installation of a methoxy group onto a phenolic ring is typically achieved through an etherification reaction, most commonly a Williamson ether synthesis. For a precursor like 2-Bromo-4-fluorophenol, this involves deprotonation of the phenolic hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to attack a methylating agent, such as iodomethane or dimethyl sulfate. chemicalbook.com

The regioselectivity of this methoxy group installation is inherent if starting from a pre-functionalized phenol. For example, the synthesis of 2-Bromo-4-fluoroanisole is straightforwardly accomplished by reacting 2-Bromo-4-fluorophenol with iodomethane in the presence of a base like potassium carbonate. chemicalbook.com The reaction proceeds by refluxing the mixture in a solvent such as acetone.

In cases where the methoxy group is introduced earlier in the synthetic sequence, its powerful ortho- and para-directing effects can be harnessed to guide subsequent electrophilic substitutions, such as halogenation. organic-chemistry.orgwikipedia.org However, the presence of multiple activating groups can lead to challenges in controlling the regioselectivity of further functionalization.

The synthesis of brominated 2-alkoxythiophenes, an analogous heterocyclic system, has been achieved through oxidation of 2-thienyltrifluoroborate salts followed by a Mitsunobu etherification, highlighting alternative methods for forming ether linkages under mild conditions. nih.gov

Table 2: Etherification of 2-Bromo-4-fluorophenol

| Reaction | Reagents | Solvent | Conditions | Product | Yield |

|---|

Multi-step Synthetic Sequences Towards this compound

The construction of a polysubstituted benzene ring like that in this compound often necessitates a carefully planned multi-step synthesis. youtube.comlibretexts.org The order of reactions is critical to ensure the correct placement of each substituent, taking into account the electronic and steric influences of the groups already present on the ring. pressbooks.pub

Sequential Halogenation and Oxygen Functionalization Routes

A common strategy for synthesizing highly substituted phenols involves the sequential introduction of halogen atoms and oxygen-containing functional groups. researchgate.net The order of these steps is paramount for achieving the desired substitution pattern.

For example, a synthetic route could begin with a fluorinated phenol, such as 4-fluorophenol. The strong activating and ortho-, para-directing nature of the hydroxyl group would direct electrophilic bromination to the positions ortho to it. However, this can lead to a mixture of products, including di-brominated species. To achieve selectivity, a blocking group might be employed, or the reaction conditions carefully controlled.

A patented method for a related compound, 2-bromo-4-fluoro-6-methylphenol (B2496722), starts from 2-methyl-4-fluoroaniline. google.com This precursor undergoes a diazotization-hydrolysis reaction to form 4-fluoro-2-methylphenol. Subsequent bromination, ortho to the hydroxyl group, yields the final product. This highlights a strategy of installing substituents sequentially to control the outcome. google.com The direct halogenation of phenols using reagents like N-halosuccinimides is a common method, but achieving ortho-selectivity can be challenging due to steric hindrance, often favoring the para-product. researchgate.netscientificupdate.com Catalytic methods using amine or thiourea (B124793) catalysts have been developed to improve ortho-selectivity in the halogenation of phenols. scientificupdate.com

Utilization of Directed Ortho-Metalation in Substituted Arene Synthesis

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. unblog.fr This strategy relies on the use of a directing metalation group (DMG) which coordinates to an organolithium reagent, directing deprotonation (metalation) to the adjacent ortho position. organic-chemistry.orgwikipedia.org The resulting aryllithium species can then react with a wide range of electrophiles to introduce a new substituent with high regiocontrol. uwindsor.cabaranlab.org

For the synthesis of a molecule like this compound, both the hydroxyl and methoxy groups can act as DMGs. The methoxy group is a particularly effective DMG. wikipedia.org A potential synthetic strategy could involve starting with a precursor like 4-fluoro-2-methoxyphenol. The methoxy group would direct lithiation to the C6 position. Quenching the resulting aryllithium intermediate with an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrafluoroethane or N-bromosuccinimide, would install the bromine atom at the desired position.

The choice of base, solvent, and temperature is critical in DoM reactions. uwindsor.ca Common bases include n-butyllithium, sec-butyllithium, and tert-butyllithium, often in the presence of an additive like tetramethylethylenediamine (TMEDA) to break up organolithium aggregates and increase reactivity. baranlab.org The power of DoM lies in its ability to overcome the inherent electronic preferences of the aromatic ring, allowing for the synthesis of contiguously substituted and sterically congested aromatic compounds that are difficult to access through classical electrophilic aromatic substitution. organic-chemistry.orgunblog.fr

Table 3: Common Directing Metalation Groups (DMGs) and Electrophiles in DoM

| Directing Group (DMG) | Relative Strength | Common Electrophiles | Resulting Functional Group |

|---|---|---|---|

| -CONR₂ (Amide) | Strong | Br₂ | -Br |

| -OCONR₂ (Carbamate) | Strong | I₂ | -I |

| -OMe (Methoxy) | Moderate | CO₂ | -COOH |

| -F (Fluoro) | Moderate | R-CHO (Aldehyde) | -CH(OH)R |

Reactivity and Mechanistic Investigations of 2 Bromo 4 Fluoro 6 Methoxyphenol in Transformative Reactions

Electrophilic Aromatic Substitution Reactivity Profiles

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. science.gov The rate and regioselectivity of these reactions are profoundly influenced by the substituents already present on the ring. science.gov

Influence of Bromine, Fluorine, and Methoxy (B1213986) Substituents on Aromatic Activation

The reactivity of the benzene (B151609) ring in 2-Bromo-4-fluoro-6-methoxyphenol towards electrophiles is a nuanced balance of inductive and resonance effects from its three substituents.

In this compound, the powerful activating effect of the methoxy group likely dominates, making the ring more susceptible to electrophilic attack than a simple halobenzene. However, the combined deactivating inductive effects of the bromine and fluorine atoms will temper this reactivity. The directing effects of all three substituents will guide the position of the incoming electrophile.

Detailed Mechanistic Pathways for Electrophilic Attack on Halogenated Methoxyphenols

The mechanism of electrophilic aromatic substitution on a substituted phenol (B47542) like this compound proceeds through a two-step pathway. msu.edu

Formation of the Sigma Complex (Arenium Ion): In the initial, rate-determining step, the electrophile (E⁺) attacks the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. msu.edulibretexts.org The stability of this intermediate is crucial in determining the reaction rate and regioselectivity. The electron-donating methoxy group will stabilize the positive charge in the arenium ion, particularly when the attack occurs at the positions ortho or para to it. Conversely, the electron-withdrawing halogens will destabilize this intermediate. msu.edu

Deprotonation to Restore Aromaticity: In the second, fast step, a base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the substituted product. msu.edu

The regioselectivity of the reaction is determined by the directing effects of the substituents. The methoxy group is a strong ortho, para-director. The fluorine and bromine atoms are also ortho, para-directors. In this compound, the available positions for substitution are limited. The positions ortho and para to the methoxy group are already occupied by the bromine atom and the fluorine atom. Therefore, electrophilic attack would likely occur at the remaining vacant position, which is ortho to the hydroxyl group and meta to the fluorine atom. The steric hindrance from the bulky bromine atom could also influence the site of attack. chemrxiv.org

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Among these, the Suzuki-Miyaura coupling is widely utilized for its versatility and functional group tolerance. wikipedia.org

Suzuki-Miyaura Coupling Applications of 2-Bromo-4-fluoro-6-methoxyphenolwikipedia.orgyonedalabs.comlibretexts.orgresearchgate.netresearchgate.netresearchgate.net

This compound is a suitable substrate for Suzuki-Miyaura coupling reactions, where the carbon-bromine bond is selectively cleaved and a new carbon-carbon bond is formed with an organoboron species. wikipedia.org This reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 2-position of the phenol ring.

The general reaction scheme involves the coupling of the aryl bromide with a boronic acid or its ester in the presence of a palladium catalyst and a base. wikipedia.org

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of the palladium catalyst and the associated ligands. nih.gov For substrates like this compound, which contain both electron-donating and electron-withdrawing groups, careful optimization is key.

Palladium Precursors: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. libretexts.org The active catalyst is a Pd(0) species, which is often generated in situ from these precursors. libretexts.org

Ligands: The ligand plays a crucial role in stabilizing the palladium center and influencing its catalytic activity. wikipedia.org Electron-rich and bulky ligands are often preferred as they facilitate the oxidative addition step and promote the reductive elimination step of the catalytic cycle. wikipedia.orglibretexts.org

Phosphine (B1218219) Ligands: Triphenylphosphine (PPh₃) is a classic ligand, but more advanced, electron-rich, and bulky phosphine ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) often provide superior results, especially for challenging substrates. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as highly effective ligands for Suzuki-Miyaura couplings due to their strong electron-donating ability and steric bulk, which can enhance catalyst stability and turnover numbers. wikipedia.orgnih.gov

Table 1: Common Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling

| Catalyst/Ligand | Type | Key Features |

| Pd(PPh₃)₄ | Palladium(0) complex | Widely used, commercially available. mdpi.com |

| Pd(OAc)₂ | Palladium(II) precursor | Requires a reducing agent or in-situ reduction. libretexts.org |

| SPhos | Buchwald-type phosphine ligand | Electron-rich and bulky, highly effective for a broad range of substrates. nih.gov |

| NHC-Pd Complexes | N-Heterocyclic Carbene Ligated Palladium | Strong σ-donors, often provide high stability and activity. nih.gov |

The choice of solvent and base, along with other reaction parameters, significantly impacts the yield and efficiency of the Suzuki-Miyaura coupling. researchgate.net

Solvents: A variety of solvents can be used, with the choice often depending on the solubility of the reactants and the catalyst system. Common solvents include:

Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). researchgate.netarkat-usa.org

Aqueous solvent mixtures are also frequently employed and can offer advantages in terms of cost and environmental impact. researchgate.netarkat-usa.org

Bases: A base is essential for the transmetalation step of the catalytic cycle. libretexts.org The choice of base can influence the reaction rate and yield. Common bases include:

Carbonates (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃). researchgate.net

Phosphates (e.g., K₃PO₄). mdpi.com

Hydroxides (e.g., KOH, NaOH). arkat-usa.org

Reaction Temperature and Time: These parameters need to be optimized for each specific substrate and catalyst system. Reactions are often run at elevated temperatures to ensure reasonable reaction rates.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Typical Conditions |

| Solvent | 1,4-Dioxane, Toluene, DMF, THF/Water mixtures researchgate.netarkat-usa.org |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH researchgate.netmdpi.comarkat-usa.org |

| Temperature | Room Temperature to Reflux |

| Catalyst Loading | 0.1 - 5 mol% mdpi.com |

By systematically varying these components—palladium source, ligand, solvent, and base—the Suzuki-Miyaura coupling of this compound can be optimized to achieve high yields of the desired biaryl products, providing a versatile route to novel and complex molecular architectures.

Heck, Stille, and Sonogashira Coupling Adaptations for C-C Bond Formation

The presence of a carbon-bromine bond on the aromatic ring of this compound allows it to readily participate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing carbon-carbon bonds, enabling the synthesis of more complex molecular architectures. The Heck, Stille, and Sonogashira reactions are prominent examples of such transformations, each utilizing a different coupling partner to introduce new functionalities at the position of the bromine atom.

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and a mild base. libretexts.orgwikipedia.org For this compound, the reaction would selectively occur at the C-Br bond, leaving the C-F bond intact due to the significantly higher bond strength of the latter.

The Heck reaction couples the aryl bromide with an alkene, while the Stille reaction uses an organotin compound as the coupling partner. In all these cases, the catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, a step that is highly favored over insertion into the stronger carbon-fluorine bond.

The table below illustrates the expected outcomes of these coupling reactions with this compound.

Table 1: Illustrative C-C Coupling Reactions of this compound This table presents hypothetical reaction schemes based on established principles of palladium-catalyzed cross-coupling.

| Reaction Name | Coupling Partner | Typical Catalyst/Conditions | Expected Product |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₄, CuI, Et₃N | 4-Fluoro-2-(phenylethynyl)-6-methoxyphenol |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base | 4-Fluoro-6-methoxy-2-styrylphenol |

| Stille Coupling | Organostannane (e.g., Vinyltributyltin) | Pd(PPh₃)₄, LiCl | 4-Fluoro-6-methoxy-2-vinylphenol |

Regiochemical Control in Cross-Coupling of Multi-Substituted Aromatics

In molecules with multiple halogen substituents, such as this compound, achieving regioselective functionalization is crucial. In palladium-catalyzed cross-coupling reactions, the selectivity is predominantly dictated by the relative bond dissociation energies of the carbon-halogen bonds. acs.org The oxidative addition of the Pd(0) catalyst, which is generally the selectivity-determining step, occurs preferentially at the weaker and more polarizable carbon-halogen bond. acs.org

The bond dissociation energy for a C-Br bond on an aromatic ring is significantly lower than that of a C-F bond. This substantial difference ensures that cross-coupling reactions on this compound proceed with high regioselectivity at the C-Br position. The C-F bond remains unaffected under standard cross-coupling conditions, effectively serving as a stable substituent while the C-Br position is modified. This inherent reactivity difference allows for sequential and controlled synthesis, where the bromo position is functionalized first, potentially followed by a different type of reaction at another site if desired under more forcing conditions.

Table 2: Average Bond Dissociation Energies for Aryl Halides

| Bond | Average Bond Dissociation Energy (kJ/mol) | Relative Reactivity in Oxidative Addition |

|---|---|---|

| C-F | ~520-550 | Lowest |

| C-Cl | ~400-430 | Intermediate |

| C-Br | ~340-360 | High |

Data compiled from general chemistry principles.

This predictable regioselectivity is a cornerstone for the synthetic utility of polyhalogenated aromatic compounds, enabling the divergent synthesis of complex substituted phenols. acs.orgacs.org

Nucleophilic Aromatic Substitution Pathways

Beyond metal-catalyzed processes, halogenated aromatic compounds can undergo Nucleophilic Aromatic Substitution (SNAr). This reaction involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the substitution of a leaving group, typically a halide. masterorganicchemistry.comlibretexts.org The mechanism proceeds via a two-step addition-elimination sequence, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgstackexchange.com The presence of electron-withdrawing groups on the aromatic ring is crucial as they stabilize this negatively charged intermediate and thus accelerate the reaction. masterorganicchemistry.comlibretexts.org

Conditions for Halogen Displacement and Phenoxide Formation

For halogen displacement to occur on this compound via an SNAr pathway, specific conditions are required. The reaction necessitates a potent nucleophile, such as an alkoxide, an amine, or a thiolate. Due to the presence of electron-donating hydroxyl and methoxy groups, which generally deactivate the ring towards nucleophilic attack, the reaction conditions are often harsh, typically involving high temperatures and a polar aprotic solvent like DMSO or DMF to enhance the nucleophile's reactivity.

A critical aspect of the reactivity of this phenol is the acidic nature of its hydroxyl group. In the presence of a base, it is readily deprotonated to form the corresponding phenoxide. This in-situ formation of the phenoxide ion further complicates SNAr reactions as it introduces a powerful electron-donating group (O⁻) onto the ring, making nucleophilic attack even more challenging. However, this phenoxide itself can act as a nucleophile in other contexts, such as Williamson ether synthesis.

Table 3: General Conditions for SNAr on Deactivated Aryl Halides

| Parameter | Condition | Rationale |

|---|---|---|

| Nucleophile | Strong (e.g., NaOMe, R₂NH) | Required to attack the relatively electron-rich aromatic ring. |

| Solvent | Polar Aprotic (e.g., DMSO, DMF, NMP) | Solvates the cation of the nucleophilic salt, freeing the nucleophile. |

| Temperature | Elevated (e.g., 100-200 °C) | Provides the necessary activation energy to overcome the high energy barrier. |

| Base | Often required (e.g., K₂CO₃, NaH) | To deprotonate protic nucleophiles or the phenol group itself. |

Reactivity of Fluorine in Specific Aromatic Environments

A counterintuitive but well-established principle in SNAr reactions is the leaving group ability of halogens: F > Cl > Br > I. masterorganicchemistry.com This is the reverse of the trend seen in SN1 and SN2 reactions and is a direct consequence of the SNAr mechanism. The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. stackexchange.comwyzant.com

Fluorine's exceptional electronegativity makes it a powerful inductive electron-withdrawing group. This property strongly stabilizes the negative charge that develops in the aromatic ring of the Meisenheimer intermediate. stackexchange.com By lowering the energy of this intermediate and the transition state leading to it, fluorine accelerates the rate-determining step, making it a better leaving group in this context compared to bromine. wyzant.com

Spectroscopic Characterization and Advanced Analytical Techniques for Structural Elucidation of 2 Bromo 4 Fluoro 6 Methoxyphenol and Its Derivatives

Spectroscopic and Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for assessing the purity of 2-Bromo-4-fluoro-6-methoxyphenol and for the separation of this compound from its starting materials, by-products, and other related derivatives. The inherent polarity and structural features of this substituted phenol (B47542)—namely the hydroxyl, methoxy (B1213986), bromo, and fluoro groups—dictate the strategy for its chromatographic separation. Reversed-phase HPLC (RP-HPLC) is the most common and effective mode employed for the analysis of phenolic compounds. phenomenex.comnih.gov

Method Development and Key Parameters

The development of a robust HPLC method for this compound involves the systematic optimization of several key parameters to achieve adequate resolution, good peak shape, and reproducible results.

Stationary Phase Selection: The choice of stationary phase is critical. Standard C18 (octadecyl) columns are widely applicable for phenolic compounds due to their strong hydrophobic retention. phenomenex.com However, for halogenated aromatic compounds, specialized stationary phases can offer alternative selectivity. Pentafluorophenyl (PFP) phases, for instance, can provide enhanced retention and unique selectivity for positional isomers of halogenated compounds through dipole-dipole, pi-pi, and hydrophobic interactions. thermofisher.comchromforum.org Phenyl-based columns are also a viable option, leveraging pi-pi interactions between the stationary phase and the aromatic ring of the analyte. chromforum.org

Mobile Phase Composition: The mobile phase typically consists of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) (MeCN) or methanol (B129727) (MeOH). asianpubs.orgsielc.com The ratio of the organic solvent to water is adjusted to control the elution strength and, consequently, the retention time of the analyte. An increase in the organic modifier concentration reduces retention. chromforum.org To ensure good peak symmetry and suppress the ionization of the acidic phenolic hydroxyl group, the mobile phase is almost universally acidified. asianpubs.org Common acidic modifiers include phosphoric acid, trifluoroacetic acid (TFA), or acetic acid, typically maintaining a pH between 2.5 and 4.5. asianpubs.orgsielc.com

Detection: The presence of the aromatic ring in this compound makes it strongly UV-absorbent, allowing for sensitive detection using a UV detector. Chromatograms are often recorded at multiple wavelengths to confirm peak purity and identity. Based on the analysis of similar halogenated phenols, a wavelength of 280 nm is frequently chosen for monitoring. asianpubs.org A Diode Array Detector (DAD) or Photo Diode Array (PDA) detector is particularly useful as it provides spectral information for the analyte peak, aiding in peak identification and purity assessment.

Flow Rate and Temperature: A typical flow rate for analytical separations is 1.0 mL/min for a standard 4.6 mm internal diameter column. Column temperature is another parameter that can influence separation, with a common operating temperature being around 25-30 °C to ensure run-to-run reproducibility. asianpubs.org

Purity Determination and Separation of Isomers

HPLC is instrumental in quantifying the purity of synthesized this compound. A chromatogram of a pure sample should ideally show a single major peak. The presence of additional peaks indicates impurities, which could include unreacted starting materials, reagents, or isomers formed during synthesis. The area of each peak is proportional to the concentration of the corresponding compound, allowing for the calculation of purity as a percentage of the main peak area relative to the total area of all peaks.

The separation of positional isomers (e.g., 4-Bromo-2-fluoro-6-methoxyphenol) is a common challenge in the synthesis of substituted aromatics. HPLC method development must focus on achieving baseline resolution between these closely related structures. This often requires fine-tuning the mobile phase composition or exploring different stationary phase chemistries, such as the aforementioned PFP columns, which are designed to resolve structural isomers. thermofisher.com

The following table summarizes typical HPLC conditions that could be applied for the analysis of this compound, based on established methods for structurally related halogenated phenols.

Table 1: Representative HPLC Parameters for Analysis of this compound

| Parameter | Condition 1: Standard RP | Condition 2: High-Resolution Isomer Separation | Research Findings |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Pentafluorophenyl (PFP), 150 mm x 2.1 mm, 1.9 µm | C18 columns are standard for phenols. phenomenex.com PFP columns offer enhanced selectivity for halogenated positional isomers. thermofisher.com |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidification of the mobile phase is crucial for good peak shape of phenolic compounds. asianpubs.orgsielc.com |

| Mobile Phase B | Acetonitrile (MeCN) | Acetonitrile (MeCN) | Acetonitrile is a common organic modifier in reversed-phase HPLC for phenols. sielc.comchromforum.org |

| Gradient | Isocratic 60% B or Gradient 40-80% B over 20 min | Gradient: 30% B to 70% B over 15 min | Gradient elution is often required to separate complex mixtures or isomers. thermofisher.com Isocratic methods are simpler and may be sufficient for routine purity checks. asianpubs.org |

| Flow Rate | 1.0 mL/min | 0.4 mL/min | Flow rates are adjusted based on column dimensions and particle size. |

| Column Temp. | 30 °C | 35 °C | Consistent temperature control ensures reproducible retention times. asianpubs.org |

| Detection | UV at 280 nm | DAD, 220-400 nm (Monitoring at 280 nm) | Phenols are readily detected by UV. asianpubs.org DAD provides spectral data for peak purity analysis. |

| Injection Vol. | 10 µL | 2 µL | Smaller injection volumes are typical for smaller dimension UHPLC columns. |

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-4-fluoro-6-methoxyphenol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of a phenol precursor. For example:

- Step 1 : Methoxylation via nucleophilic substitution using methyl iodide under basic conditions (e.g., K₂CO₃ in acetone) .

- Step 2 : Fluorination using a fluorinating agent like Selectfluor™ in acetonitrile at 60°C, ensuring regioselectivity .

- Step 3 : Bromination with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ .

Key Considerations : Optimize stoichiometry and temperature to avoid over-halogenation. Monitor purity via TLC or HPLC at each step .

Q. How can researchers purify and characterize this compound effectively?

- Methodological Answer :

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

- Characterization :

- NMR : Analyze , , and NMR spectra to confirm substitution patterns. Coupling constants in NMR distinguish ortho/para fluorine effects .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns for bromine .

- Melting Point : Compare with literature values (if available) to assess purity .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by observing peak coalescence at elevated temperatures .

- X-ray Crystallography : Resolve ambiguities in substitution patterns using single-crystal XRD. SHELXL refinement tools are recommended for handling heavy atoms like bromine .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to validate structures .

Q. What are the challenges in studying the oxidative stability of this compound under catalytic conditions?

- Methodological Answer :

- Instability Sources : The electron-withdrawing bromo and fluoro groups may accelerate degradation via radical pathways.

- Experimental Design :

- Kinetic Monitoring : Use HPLC-MS to track degradation products over time under varying O₂ levels .

- Radical Traps : Introduce TEMPO or BHT to quench radical intermediates and identify degradation mechanisms .

- Electrochemical Analysis : Cyclic voltammetry (CV) reveals oxidation potentials, guiding catalyst selection (e.g., Pd/C vs. RuO₂) .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model reaction pathways (e.g., Suzuki-Miyaura coupling) using Gaussian08. Focus on activation energies for C-Br bond cleavage and transmetallation steps .

- Solvent Effects : Include implicit solvation models (e.g., SMD) to account for polarity effects in DMF or THF .

- Validation : Correlate computed transition states with experimental yields using controlled Pd catalyst screens (e.g., Pd(PPh₃)₄ vs. XPhos) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.